

Application Notes and Protocols for Bivamelagon in cAMP Functional Assays

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | Bivamelagon hydrochloride | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivamelagon (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[3][4] Upon activation by an agonist like Bivamelagon, the MC4R couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4] This signaling cascade is a key mechanism through which MC4R agonists exert their therapeutic effects.

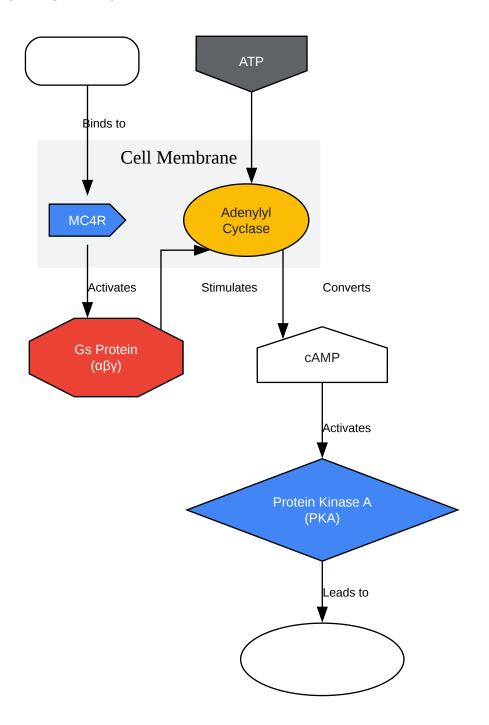
These application notes provide a detailed overview and protocols for utilizing Bivamelagon in cAMP functional assays to characterize its potency and efficacy at the MC4R.

Mechanism of Action: Bivamelagon and the MC4R-cAMP Signaling Pathway

Bivamelagon functions by binding to and activating the MC4R. This activation leads to a conformational change in the receptor, facilitating its interaction with the heterotrimeric G protein Gs. The G α s subunit then exchanges GDP for GTP, dissociates from the $\beta\gamma$ subunits, and activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The



subsequent increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to mediate the physiological responses associated with MC4R activation.



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Caption: Bivamelagon-mediated MC4R-cAMP signaling pathway.



Quantitative Data Summary

The following tables summarize the in vitro potency of Bivamelagon from preclinical studies and the clinical efficacy from a Phase 2 trial.

Table 1: In Vitro Potency of Bivamelagon

| Assay Type | Parameter | Value (nM) |
|---------------------------|-----------|------------|
| cAMP Assay | EC50 | 36.5[1] |
| Luciferase Reporter Assay | EC50 | 0.562[1] |
| Radioligand Binding Assay | Ki | 65[1] |

Table 2: Clinical Efficacy of Bivamelagon in Acquired Hypothalamic Obesity (Phase 2 Trial)

| Treatment Group (14 weeks) | Number of Participants (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
|-------------------------------|-------------------------------|--------------------------------------------|---------------------|
| Bivamelagon 600mg | 8 | -9.3[5] | 0.0004[5] |
| Bivamelagon 400mg | 7 | -7.7[5] | 0.0002[5] |
| Bivamelagon 200mg | 6 | -2.7 | 0.0180 |
| Placebo | 7 | +2.2[6] | N/A |

Experimental Protocols

This section provides a detailed, representative protocol for a cell-based functional assay to measure Bivamelagon-induced cAMP production. This protocol is based on common methodologies used for characterizing MC4R agonists.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay



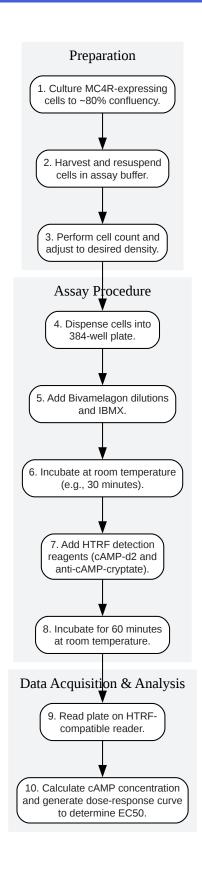
This protocol is designed to quantify cAMP levels in cells expressing MC4R upon stimulation with Bivamelagon. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.

Materials:

- Cell Line: HEK293 or CHO cells stably expressing human MC4R.
- Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.
- Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a stock concentration of 100 mM in DMSO.
- Bivamelagon: Stock solution in DMSO.
- cAMP Standard: For generating a standard curve.
- HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
- Microplates: 384-well, low-volume, white plates.
- Plate Reader: HTRF-compatible microplate reader.

Experimental Workflow:





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Caption: Workflow for Bivamelagon HTRF cAMP assay.



Step-by-Step Procedure:

Cell Preparation:

- Culture MC4R-expressing HEK293 cells in T175 flasks until they reach 70-80% confluency.
- Aspirate the culture medium and wash the cells once with sterile PBS.
- Harvest the cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in assay buffer and perform a cell count. Adjust the cell density to 2 x 106 cells/mL.

Compound Preparation:

- Prepare a serial dilution of Bivamelagon in assay buffer containing a final concentration of 1 mM IBMX. The concentration range should bracket the expected EC50 (e.g., from 1 pM to 10 μM).
- Prepare a cAMP standard curve according to the kit manufacturer's instructions.

Assay Execution:

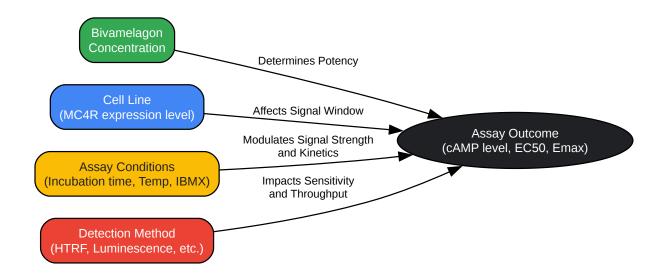
- Dispense 5 μL of the cell suspension (10,000 cells) into the wells of a 384-well plate.
- Add 5 μL of the Bivamelagon serial dilutions or standard cAMP concentrations to the appropriate wells.
- Incubate the plate at room temperature for 30 minutes.
- Prepare the HTRF detection reagents by diluting cAMP-d2 and anti-cAMP-cryptate in the lysis buffer provided with the kit.
- Add 5 μL of the cAMP-d2 solution to each well.
- Add 5 μL of the anti-cAMP-cryptate solution to each well.



- Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
 - Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.
 - Use the cAMP standard curve to convert the HTRF ratios of the unknown samples to cAMP concentrations.
 - Plot the cAMP concentration against the logarithm of the Bivamelagon concentration.
 - Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope)
 to determine the EC50 value for Bivamelagon.

Logical Relationships and Considerations

The successful application of Bivamelagon in cAMP assays requires careful consideration of several experimental variables. The diagram below illustrates the key relationships and factors that influence the assay outcome.



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